2,4-Diisocyanato-1-methylbenzene

Catalog No.
S571738
CAS No.
584-84-9
M.F
C9H6N2O2
CH3C6H3(NCO)2
C9H6N2O2
M. Wt
174.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diisocyanato-1-methylbenzene

CAS Number

584-84-9

Product Name

2,4-Diisocyanato-1-methylbenzene

IUPAC Name

2,4-diisocyanato-1-methylbenzene

Molecular Formula

C9H6N2O2
CH3C6H3(NCO)2
C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3

InChI Key

DVKJHBMWWAPEIU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

solubility

Decomposes (NTP, 1992)
Very soluble in acetone, benzene, ethyl ether
Soluble in ether. acetone, and other organic solvents
Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil
Solubility in water: reaction
Insoluble

Synonyms

2,4-Diisocyanato-1-methylbenzene; Isocyanic Acid 4-Methyl-m-phenylene Ester; 1,3-Diisocyanato-4-methylbenzene; 2,4-Diisocyanato-1-methylbenzene; 2,4-Diisocyanatotoluene; 2,4-TDI; 2,4-Toluene Diisocyanate; 2,4-Toluylene Diisocyanate; 2,4-Tolylene Diis

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)N=C=O

The exact mass of the compound 2,4-Diisocyanato-1-methylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes (ntp, 1992)very soluble in acetone, benzene, ethyl ethersoluble in ether. acetone, and other organic solventsmiscible with alcohol (decomposition). miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oilsolubility in water: reactioninsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene. It belongs to the ontological category of toluene meta-diisocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2,4-Diisocyanato-1-methylbenzene, commonly known as pure 2,4-TDI (CAS: 584-84-9), is a highly reactive, asymmetric aromatic diisocyanate that serves as a critical building block in advanced polyurethane chemistry. As a liquid at room temperature with a high isocyanate (NCO) content of approximately 48.3%, it is fundamentally distinguished by the stark difference in reactivity between its para (4-position) and ortho (2-position) NCO groups [1]. While the bulk polyurethane industry relies heavily on the cheaper TDI 80/20 mixture (80% 2,4-TDI and 20% 2,6-TDI) for standard flexible foams, pure 2,4-TDI is specifically procured for high-performance elastomers, specialty coatings, and precision prepolymers. Its primary value proposition lies in its unique sequential reactivity, which allows formulators to achieve highly controlled step-growth polymerization, strict molecular weight distributions, and exceptionally low free-monomer content in downstream products [2].

Substituting pure 2,4-TDI with the industry-standard TDI 80/20 mixture or symmetric diisocyanates like 4,4'-MDI introduces critical process failures in precision prepolymer manufacturing. The TDI 80/20 blend contains 20% 2,6-TDI, an isomer possessing two equally reactive, sterically hindered ortho-NCO groups [1]. During prepolymer synthesis, this symmetry causes random, statistical chain extension rather than controlled mono-addition, leading to a broad molecular weight distribution, elevated oligomer content, and exponentially higher viscosity [2]. Furthermore, this statistical reaction leaves a high concentration of toxic, unreacted free monomer that requires expensive high-vacuum wiped-film distillation to remove[3]. Pure 2,4-TDI, by contrast, leverages its asymmetric steric hindrance to ensure the para-NCO reacts first, yielding 'perfect' A-B-A prepolymer architectures that cannot be replicated by mixed isomers or symmetric MDI without extensive downstream purification [1].

Asymmetric NCO Reactivity for Controlled Step-Growth Polymerization

The fundamental differentiator of pure 2,4-TDI is the extreme steric and electronic asymmetry between its two isocyanate groups. At room temperature, the reactivity ratio of the unhindered para-NCO (4-position) to the sterically hindered ortho-NCO (2-position) in 2,4-TDI is approximately 100:12 (an 8.3-fold difference) [1]. In contrast, the 2,6-TDI isomer possesses two hindered ortho-NCO groups with a primary-to-secondary reactivity ratio of only 56:17, while symmetric 4,4'-MDI has a 1:1 ratio [1]. This massive differential reactivity in 2,4-TDI allows for highly selective mono-addition during the initial stages of reaction with polyols, enabling the synthesis of highly uniform prepolymers and preventing premature chain extension.

Evidence DimensionNCO Group Reactivity Ratio (Position 1 vs Position 2 at Room Temperature)
Target Compound Data2,4-TDI: ~100:12 (8.3:1 ratio)
Comparator Or Baseline2,6-TDI: 56:17 (3.3:1 ratio); 4,4'-MDI: 1:1 ratio
Quantified Difference2,4-TDI exhibits over 2.5x greater differential reactivity between its NCO groups compared to 2,6-TDI, and infinite difference compared to MDI.
ConditionsNucleophilic addition at room temperature.

This extreme asymmetry allows formulators to dictate exact polymer architectures, making 2,4-TDI the mandatory choice for synthesizing 'perfect' prepolymers without unwanted cross-linking.

Elimination of Wiped-Film Distillation in Low-Free-Monomer Prepolymer Synthesis

Regulatory pressures demand polyurethane prepolymers with extremely low levels of unreacted toxic diisocyanate monomers (typically <0.1%). When using standard TDI 80/20 or symmetric MDI, the statistical nature of the polymerization leaves significant residual monomer, necessitating capital-intensive wiped-film distillation to achieve these targets [1]. However, utilizing pure 2,4-TDI allows manufacturers to exploit its pronounced reactivity difference to synthesize diisocyanate-free prepolymers with a narrow molecular weight distribution at a moderate stoichiometric excess [2]. This highly controlled reaction yields prepolymers that inherently meet low-free-monomer specifications without requiring any additional high-vacuum purification steps[2].

Evidence DimensionRequirement for downstream free-monomer purification
Target Compound DataPure 2,4-TDI: Yields narrow-MW, low-free-monomer prepolymers directly via moderate stoichiometric excess.
Comparator Or BaselineTDI 80/20 or 4,4'-MDI: Requires high-vacuum wiped-film distillation to reduce residual monomer to <0.1%.
Quantified DifferencePure 2,4-TDI bypasses the need for secondary distillation equipment, fundamentally altering the manufacturing footprint.
ConditionsPrepolymer synthesis with polyether/polyester polyols.

Procuring pure 2,4-TDI drastically reduces capital expenditure and processing time for manufacturers producing regulatory-compliant, low-toxicity prepolymers.

Elevated Dimerization Rate Requiring Strict Storage Protocols

While the highly reactive 4-NCO group of 2,4-TDI is advantageous for synthesis, it introduces specific handling and storage challenges not seen with its isomers. At 40°C, pure 2,4-TDI undergoes dimerization to form uretidione rings at a rate of approximately 0.005% per day[1]. In contrast, the sterically shielded 2,6-TDI isomer forms zero dimers under normal storage conditions [1]. Over time, this dimerization in 2,4-TDI consumes available NCO groups, reducing the assay purity and generating insoluble solids that can foul pumps and reactors.

Evidence DimensionDimerization rate at 40°C
Target Compound Data2,4-TDI: ~0.005% per day
Comparator Or Baseline2,6-TDI: 0% per day (no dimerization under normal storage)
Quantified Difference2,4-TDI is uniquely susceptible to uretidione formation compared to the 2,6-isomer.
ConditionsBulk storage at 40°C without specialized stabilization.

Buyers must implement strict temperature control (<25°C) and rapid inventory turnover for pure 2,4-TDI to prevent material degradation and solid formation.

Synthesis of Low-Free-Isocyanate (LF) Prepolymers

Directly leveraging the asymmetric reactivity and distillation-free processing highlighted in Section 3, pure 2,4-TDI is the premier precursor for LF prepolymers. These prepolymers are critical for manufacturers needing to meet stringent occupational safety regulations (e.g., REACH limits on free diisocyanates) while maintaining the ultra-low viscosity required for easy casting and mold filling [1].

High-Performance Cast Polyurethane Elastomers

In industrial applications demanding extreme dynamic performance—such as forklift wheels, mining screens, and printing rollers—the 'perfect' A-B-A prepolymer architecture enabled by 2,4-TDI is essential. The narrow molecular weight distribution minimizes internal friction within the polymer matrix, resulting in elastomers with significantly lower hysteresis and superior fatigue resistance compared to those synthesized from TDI 80/20 [2].

1K Heat-Cured Polyurethane Coatings via Reversible Dimerization

Exploiting the specific uretidione dimerization propensity of 2,4-TDI (as quantified in Section 3), formulators can intentionally generate 2,4-TDI dimers to act as internally blocked isocyanates. Because this dimerization is reversible at temperatures above 150°C, these dimers are used in single-component (1K) powder coatings and stoving enamels, where they remain stable at room temperature but rapidly crosslink upon thermal activation [3].

Physical Description

Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68°F (20° C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant.
Liquid
COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR.
Colorless to pale-yellow solid or liquid (above 71°F) with a sharp, pungent odor.

Color/Form

Water-white to pale yellow liquid
Clear faintly yellow liquid
Colorless to pale yellow, solid or liquid (above 71 °F)
Liquid at room temperature ... Darkens on exposure to sunlight

XLogP3

3.9

Boiling Point

484 °F at 760 mm Hg (EPA, 1998)
251.0 °C
251 °C
484°F

Flash Point

270 °F (EPA, 1998)
260 °F (127 °C)
127 °C c.c.
270°F for an 80/20% 2,4/ 2,6 TDI mixture
260°F

Vapor Density

6 (EPA, 1998) (Relative to Air)
6.0 (Air = 1)
Relative vapor density (air = 1): 6.0
6

Density

1.2244 at 68 °F (EPA, 1998)
1.2244 at 20 °C/4 °C
Relative density (water = 1): 1.2
1.2244 at 68°F
1.22

LogP

log Kow = 3.74 (est)
3.4

Odor

Sharp, pungent

Melting Point

67.1 to 70.7 °F (EPA, 1998)
20.5 °C
22 °C
67.1-70.7°F
71°F

UNII

17X7AFZ1GH

GHS Hazard Statements

Aggregated GHS information provided by 1285 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1285 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 1284 of 1285 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (34.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (65.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (99.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (95.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Toluene Diisocyanate is a synthetic mixture of the 2,4- and 2,6-isomers is a volatile, colorless to pale yellow liquid that is soluble in many organic solvents. These isomers are used primarily in the synthesis of polyurethane foams. When heated to decomposition, toluene diisocyanate emits toxic fumes of cyanides and nitrogen oxides. Exposure of humans to toluene diisocyanate causes tissue irritation, especially to the mucous membranes, and can produce severe respiratory problems. These isomers are reasonably anticipated to be human carcinogens. (NCI05)

Mechanism of Action

Exposure of workers to isocyanates may result in irritation and/or sensitization of the resp tract. An immunologic mechanism for sensitization has been presented. This investigation explored whether, as a possible mechanism for the irritation reaction, the toxic resp effect of isocyanates might be due to their ability to inhibit cholinesterase. Molar ratios of 50:1 or greater were required for 50% inhibition of purified human serum cholinesterase by 2,4-toluene diisocyanate. ...
... The sensitizing agent /such as toluene diisocyanate/ acts in vivo to haptenate self-proteins, and this haptenated self-protein serves as the stimulus for generation of the allergic immune response.
It ... has been reported that toluene diisocyanate forms antigenic complexes with proteins, transforms lymphocytes in sensitized individuals, induces skin-sensitizing antibodies in animals, and induces specific antibody formation.
Toluene diisocyanate (TDI) has ... been found to suppress the incr of intracellular cyclic adenosine monophosphate (cAMP) by the beta-agonist isoproterenol in peripheral blood lymphocytes indicative of a pharmacologic mechanism of action. Research data suggest that isocyanates may cause nonspecific inhibition of a variety of membrane receptors & enzyme systems. Both immunologic & nonimmunologic mechanisms appear to be involved. Although much research has been directed toward the mechanism of isocyanate-induced disease, the complete pathophysiology remains unknown. /Toluene diisocyanate/

Vapor Pressure

1 mm Hg at 176 °F (EPA, 1998)
0.01 mmHg
8.0X10-3 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 1.3
0.01 mmHg at 77°F
(77°F): 0.01 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

584-84-9
1321-38-6
26471-62-5
26006-20-2
86-91-9

Wikipedia

Toluene 2,4-diisocyanate

Biological Half Life

The toxicokinetics of 2,4- and 2,6-toluenediisocyanates in 11 chronically exposed workers at two flexible foam polyurethane production plants have been reported. ... The half life in urine ranged from 5.8 to 11 days for 2,4 and 2.6 toluene diamines. The differences in exposure were reflected by the plasma toluene diamine concentrations. The mean half life in plasma was 21 (range, 14-34) days for 2,4-toluene diamine and 21 (16-26) days for 2,6-toluene diamine. The study showed that the half life in plasma of chronically exposed workers for 2,4- and 2,6-toluene diamine was twice as long as for volunteers with short term exposure.
Two men were exposed to toluene diisocyanate atmospheres at three different air concn (ca 25, 50 & 70 ug/cu m). The toluene diisocyanate atmospheres were generated by a gas-phase permeation method, & the exposures were performed in an 8-cu m stainless-steel test chamber. ... The isomeric composition of the air in the test chamber was 30% 2,4-toluene diisocyanate and 70% 2,6-toluene diisocyanate. ... In plasma, 2,4- & 2,6-toluenediamine showed a rapid-phase elimination half-time of ca 2-5 hr, & that for the slow phase was greater than 6 days. ... The cumulated amount of 2,4-toluenediamine excreted in the urine over 24 hr was ca 15%-19% of the estimated inhaled dose of 2,4-toluene diisocyanate, & that of 2,6-toluenediamine was ca 17%-23% of the inhaled dose of 2,6-toluene diisocyanate.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Reactive - 3rd degree

Methods of Manufacturing

Usually prepared from toluene-2,4-diamine and phosgene.
Toluene is the primary raw material for industrial TDI manufacture. The classical dinitration of toluene with mixed acid produces a mixture of 2,4- and 2,6-dinitro isomers in a ratio of 80:20. Catalytic reduction of these derivatives under hydrogen pressure leads to the corresponding diamines TDA, which are subsequently treated with phosgene to give TDI.
... (80% 2,4-isomer and 20% 2,6-isomer) is produced commercially by nitrating toluene with nitric acid-sulfuric acid mixture and catalytically reducing resultant dinitrotoluene ... to toluenediamine mixture. ... This is dissolved in monochlorobenzene or ortho-dichlorobenzene and treated with phosgene. ... /Mixture of 2,4- & 2,6-isomers/

General Manufacturing Information

Adhesive manufacturing
Furniture and related product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
Benzene, 2,4-diisocyanato-1-methyl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Benzene, 2,4-diisocyanato-1-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Method of purification: distillation to remove hydrogen chloride.
Commercial toluene diisocyanate (TDI) typically contains 80% of 2,4-toluene diisocyanate.
... Many /spandex formulations/ are based on ... 2,4-toluene diisocyanate. ...

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2,4-toluene diisocyanate; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: not provided.
Method: NIOSH 2535, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: toluene-2,4-diisocyanate; Matrix: air; Detection Limit: 0.1 ug/sample.
Method: NIOSH 5521, Issue 2; Procedure: high performance liquid chromatography, electrochemical and ultra violet detection; Analyte: toluene-2,4-diisocyanate (urea derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug diisocyanate/sample.
Method: NIOSH 5522, Issue 1; Procedure: high performance liquid chromatography, florescence detector/electrochemical detector; Analyte: toluene-2,4-diisocyanate (tryptamine derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug/sample.
For more Analytic Laboratory Methods (Complete) data for 2,4-TOLUENE DIISOCYANATE (16 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, amines, and water. Immediately remove and properly dispose of any spilled material.
Storage temp: 75-100 °F
Protect containers against physical damage. Store in a cool, dry, well- ventilated location, away from all possible ignition sources. Outdoors, detached or isolated storage is preferred. If stored in tanks, it should be blanketed with an inert gas such as nitrogen or with dry air. Care should be taken to prevent contact between isocyanates and strong alkali, which cause uncontrollable polymerization.
Storage in polyethylene containers is hazardous due to absorption of water through the plastic.
Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/

Interactions

2,4-Toluene diisocyanate exerted a nonspecific inhibitory effect on the beta-adrenergic adenylate cyclase system of frog erythrocyte membrane preparation stimulated by the beta-agonist isoproterenol in vitro. This inhibition was dose-dependent, ie, incr concn of toluene diisocyanate (TDI) produced progressively greater inhibition. The similarity in response between toluene diisocyanate and the isocyanates 1,6-diisocyanatohexane & diphenylmethane 4,4'-diisocyanate suggests that the isocyanate group plays a critical role in inhibiting the responsiveness of this system to beta-agonists.

Stability Shelf Life

Darkens on exposure to sunlight.

Dates

Last modified: 08-15-2023

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